
4-氯-N,N-二乙基苯胺
描述
4-Chloro-N,N-diethylaniline is a chemical compound with the molecular formula C10H14ClN . It is used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N,N-diethylaniline consists of a benzene ring substituted with a chlorine atom and a diethylamine group . The exact structure can be represented by the InChI string: InChI=1S/C10H14ClN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
4-Chloro-N,N-diethylaniline has a molecular weight of 183.68 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 252.0±0.0 °C at 760 mmHg, and a flash point of 108.8±19.8 °C . It has a molar refractivity of 54.7±0.3 cm3, a polar surface area of 3 Å2, and a polarizability of 21.7±0.5 10-24 cm3 .
科学研究应用
农药降解:Bollag、Minard 和 Liu (1983) 研究了 4-氯-N,N-二乙基苯胺在真菌酚氧化酶存在下与酚腐殖质成分反应的能力,以及其他苯胺。这项研究提供了对农药降解中间体潜在环境影响的见解 (Bollag, Minard, & Liu, 1983).
染料合成:Peters 和 Chisowa (1993) 描述了使用 3-氨基-N,N-二乙基苯胺合成蓝色偶氮分散染料,突出了其在染料工业中的应用 (Peters & Chisowa, 1993).
遗传毒性研究:Li 和 Minami (1997) 通过检查 N,N-二乙基苯胺诱导人淋巴细胞姐妹染色单体交换的能力来评估其遗传毒性,突出了其在毒理学研究中的相关性 (Li & Minami, 1997).
氧化脱烷基研究:Miyata、Kiuchi 和 Hirobe (1981) 研究了三级胺(包括 N,N-二乙基苯胺)的氧化脱烷基,由铁(III)卟啉-碘代氧杂莰体系进行,为细胞色素 P-450 反应提供了模型 (Miyata, Kiuchi, & Hirobe, 1981).
固体酸催化剂上的烷基化:Narayanan 和 Deshpande (2000) 讨论了在几种固体酸催化剂上进行气相苯胺烷基化,包括在聚合反应中使用 N,N'-二乙基苯胺作为助催化剂 (Narayanan & Deshpande, 2000).
缓蚀:Ji 等人(2016 年)合成了一种含有 4-氯-N,N-二乙基苯胺的新型席夫碱衍生物,并评估了其在 HCl 中对 Q235 低碳钢的缓蚀性能,证明了其在材料科学中的应用 (Ji et al., 2016).
作用机制
Target of Action
4-Chloro-N,N-diethylaniline is a complex compound that primarily targets cellular structures and processes. It has been found to interact with various cellular targets, including DNA and proteins . The compound’s primary targets are often involved in critical cellular functions, which can be disrupted upon interaction with the compound .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. For instance, it has been found to inhibit telomerase by interacting with c-myc G-quadruplex DNA . This interaction results in changes to the cellular structure and function, leading to effects such as cell cycle arrest .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to cause the down-regulation of cdc25 A, cyclin A, cyclin B, and CDK2, and the up-regulation of p21, p27, and p53 . These changes in gene expression can have significant downstream effects, including alterations in cell growth and division .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of 4-Chloro-N,N-diethylaniline’s action are diverse. It can induce cell cycle arrest at the S phase, leading to a halt in cell division . Additionally, it can cause changes in gene expression, potentially leading to apoptosis or other forms of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-N,N-diethylaniline. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity . Furthermore, the compound’s action can also be influenced by the presence of certain microorganisms, which can degrade the compound and reduce its toxicity .
安全和危害
未来方向
属性
IUPAC Name |
4-chloro-N,N-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIXJLIXKMZERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870997 | |
| Record name | 4-Chloro-N,N-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N,N-diethylaniline | |
CAS RN |
2873-89-4 | |
| Record name | Benzenamine, 4-chloro-N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N,N-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Chloro-N,N-diethylaniline in the synthesis of Disperse Blue 360?
A: 4-Chloro-N,N-diethylaniline serves as a crucial building block in the synthesis of Disperse Blue 360. It reacts with 2-hydrazino-5-nitrothiazole in the presence of triethylamine, copper(I) bromide, and butanol. [] This reaction forms 2-[[4-(diethylamino)-2-methylphenyl]diamine]-5-nitrothiazole, an intermediate compound. This intermediate subsequently undergoes oxidation to yield the final product, Disperse Blue 360. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



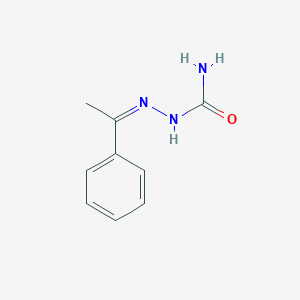

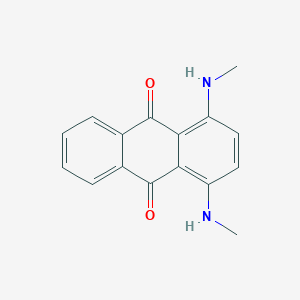

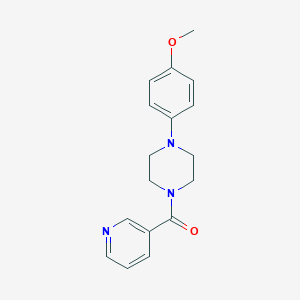
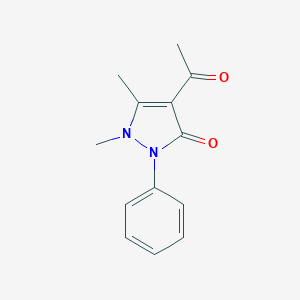

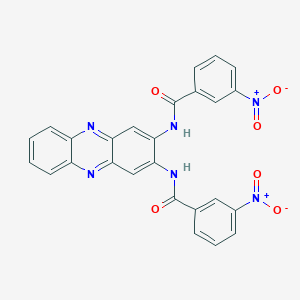
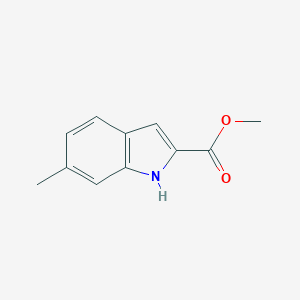
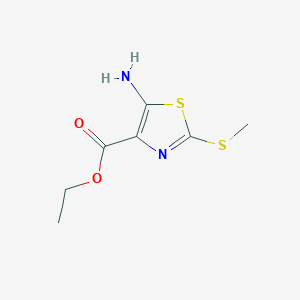
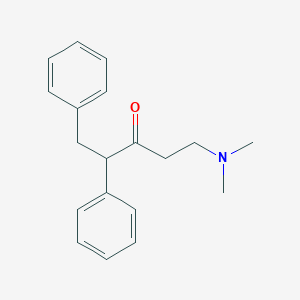


![1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B188959.png)